molecular formula C11H9BrO3 B1280663 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- CAS No. 1137-61-7

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro-

Cat. No.: B1280663
CAS No.: 1137-61-7
M. Wt: 269.09 g/mol
InChI Key: UVZKTNHKBFICNI-UHFFFAOYSA-N
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Description

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a glutaric anhydride moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- typically involves the reaction of 4-bromobenzaldehyde with glutaric anhydride under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene. The reaction mixture is heated under reflux, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation: Oxidative reactions can convert the phenyl ring to more functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted anhydrides with various functional groups.

    Reduction: Products include alcohols and amines.

    Oxidation: Products include phenolic derivatives and quinones.

Scientific Research Applications

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the anhydride moiety can undergo nucleophilic attack by biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Glutaric Anhydride: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.

    4-Bromobenzaldehyde: Contains the bromophenyl group but lacks the anhydride functionality, limiting its applications in anhydride-specific reactions.

    3-Phenylglutaric Anhydride: Similar structure but without the bromine atom, resulting in different reactivity and applications.

Uniqueness

2H-Pyran-2,6(3H)-dione, 4-(4-bromophenyl)dihydro- is unique due to the presence of both the bromophenyl and glutaric anhydride functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

4-(4-bromophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZKTNHKBFICNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467532
Record name 3-(4-bromophenyl)glutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-61-7
Record name 4-(4-Bromophenyl)dihydro-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1137-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)glutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of commercial 4-bromobenzaldehyde (23.4 g) in ethyl acetoacetate (32.9 g) piperidine (3 ml) was added with stirring at rt. The yellowish solution slowly evolves strong heat. Ethanol (40 ml) was added to induce crystallisation and the mixture was kept at rt for 2 h. The precipitate was collected by suction filtration, washed with ethanol, and dried in vacuo to give 29.5 g of a faint yellowish solid (the bis-adduct of acetoacetate to the benzaldehyde). The powdered solid was added in portions to 50% NaOH (500 g) with stirring. The resulting yellow slurry was stirred at reflux for 2 h. After cooling in an ice bath the mixture was acidified by portionwise addition of conc. HCl (450 ml) to give a white, partly resinous precipitate. The solid was collected by suction filtration and washed with water. After drying in vacuo 3-(4-bromophenyl)glutaric acid (16.7 g) was obtained. The suspension of finely divided 3-(4-bromophenyl)-glutaric acid in acetyl chloride (20 ml) was heated to reflux with stirring for 1 h. After cooling to rt precipitation of the product is completed by addition of petrol ether (100 ml). The precipitate is isolated by suction filtration, washed with acetyl chloride (2×6 ml) and petrol ether, and dried in vacuo to give 3-(4-bromophenyl)-glutaric anhydride (12.3 g) as colourless crystals.
Name
Quantity
500 g
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reactant
Reaction Step One
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450 mL
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reactant
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0 (± 1) mol
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20 mL
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Reaction Step Three

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